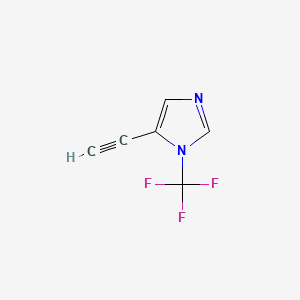![molecular formula C8H11BrO3 B13457790 3-Bromo-1,4-dioxaspiro[4.5]decan-2-one CAS No. 94034-49-8](/img/structure/B13457790.png)
3-Bromo-1,4-dioxaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1,4-dioxaspiro[45]decan-2-one is a chemical compound with a unique spirocyclic structure It is characterized by the presence of a bromine atom and a dioxaspiro ring system, which contributes to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,4-dioxaspiro[4.5]decan-2-one typically involves the bromination of 1,4-dioxaspiro[4.5]decan-2-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and the reaction is typically performed at low temperatures to prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,4-dioxaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran or ether.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.
Reduction Reactions: The major product is 1,4-dioxaspiro[4.5]decan-2-one.
Oxidation Reactions: Products include various oxidized derivatives depending on the specific oxidizing agent and conditions used.
Scientific Research Applications
3-Bromo-1,4-dioxaspiro[4.5]decan-2-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Chemical Biology: The compound is employed in the study of biochemical pathways and the development of chemical probes for biological research.
Mechanism of Action
The mechanism of action of 3-Bromo-1,4-dioxaspiro[4.5]decan-2-one depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom and the spirocyclic structure play crucial roles in binding to these targets and modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-2-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chloro-1,4-dioxaspiro[4.5]decan-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
3-Iodo-1,4-dioxaspiro[4.5]decan-2-one:
Uniqueness
3-Bromo-1,4-dioxaspiro[4.5]decan-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The spirocyclic structure also contributes to its stability and versatility in various chemical reactions, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
94034-49-8 |
|---|---|
Molecular Formula |
C8H11BrO3 |
Molecular Weight |
235.07 g/mol |
IUPAC Name |
2-bromo-1,4-dioxaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C8H11BrO3/c9-6-7(10)12-8(11-6)4-2-1-3-5-8/h6H,1-5H2 |
InChI Key |
LHMOBRGZTRTPRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OC(C(=O)O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


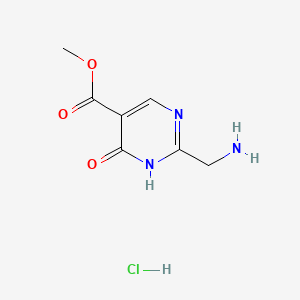
![tert-butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate](/img/structure/B13457725.png)
![Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate](/img/structure/B13457730.png)
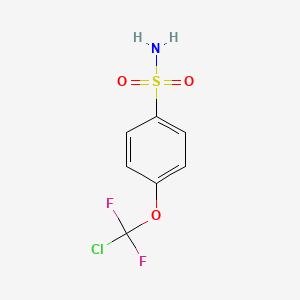

amine hydrochloride](/img/structure/B13457756.png)

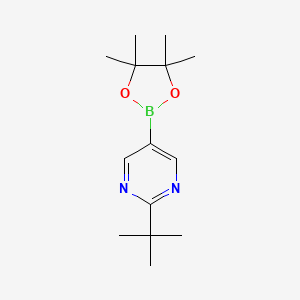
![Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate](/img/structure/B13457769.png)
![7-Bromo-[1,2]thiazolo[4,5-b]pyridine](/img/structure/B13457782.png)
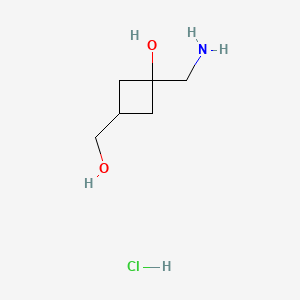
![tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13457798.png)
amine hydrochloride](/img/structure/B13457800.png)
